

Opiranserin Hydrochloride: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: *Opiranserin hydrochloride*

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Abstract

Opiranserin hydrochloride (VVZ-149), a novel, first-in-class, non-opioid analgesic, represents a significant advancement in the management of moderate-to-severe pain. Developed by Vivozon, Inc., it has recently received approval in South Korea for the treatment of postoperative pain.^{[1][2]} This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of **Opiranserin hydrochloride**. It details the innovative multi-target drug discovery approach employed, the key experimental protocols utilized in its preclinical and clinical evaluation, and presents a comprehensive summary of its pharmacological and clinical data.

Introduction

The management of moderate-to-severe pain, particularly in the postoperative setting, remains a significant clinical challenge. Opioids, the current mainstay of treatment, are associated with a plethora of adverse effects, including respiratory depression, nausea, vomiting, and the potential for addiction and abuse. This has created a critical unmet need for effective and safer non-opioid analgesics. **Opiranserin hydrochloride** was developed to address this need, offering a novel mechanism of action that targets multiple pain pathways simultaneously.

Discovery and Synthesis

Opiranserin was identified through an innovative in vivo-guided screening approach, moving away from the traditional single-target drug discovery paradigm.[3] This strategy focused on identifying compounds with potent analgesic effects in animal models of pain, followed by deconvolution of their molecular targets.

Synthesis of Opiranserin Hydrochloride

The chemical synthesis of Opiranserin, systematically named 4-butoxy-N-((4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide, involves a multi-step process culminating in the formation of the hydrochloride salt for enhanced water solubility and stability.[3][4] The synthesis can be logically divided into the preparation of two key intermediates, followed by their coupling and final salt formation.

Experimental Protocol: Synthesis of **Opiranserin Hydrochloride**

Part A: Synthesis of 4-butoxy-3,5-dimethoxybenzoic acid

- **Demethylation of 3,4,5-trimethoxybenzoic acid:** 3,4,5-trimethoxybenzoic acid is selectively demethylated at the 4-position to yield 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). This can be achieved by heating with a strong base such as sodium hydroxide in a high-boiling solvent like ethylene glycol.[5]
- **Butylation of 4-hydroxy-3,5-dimethoxybenzoic acid:** The resulting phenolic hydroxyl group is then alkylated using a suitable butylating agent, such as 1-bromobutane, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) to yield 4-butoxy-3,5-dimethoxybenzoic acid.

Part B: Synthesis of (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine

- **Synthesis of Tetrahydro-4H-pyran-4-carbonitrile:** Starting from tetrahydro-4H-pyran-4-one, a cyanation reaction, for instance, using trimethylsilyl cyanide, can introduce the nitrile group at the 4-position.
- **Reductive Amination:** The nitrile is then reduced to the primary amine, (tetrahydro-2H-pyran-4-yl)methanamine.

- **Dimethylation of the Amine:** The primary amine is subsequently dimethylated using a reagent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or by reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride to yield the tertiary amine intermediate.

Part C: Amide Coupling and Hydrochloride Salt Formation

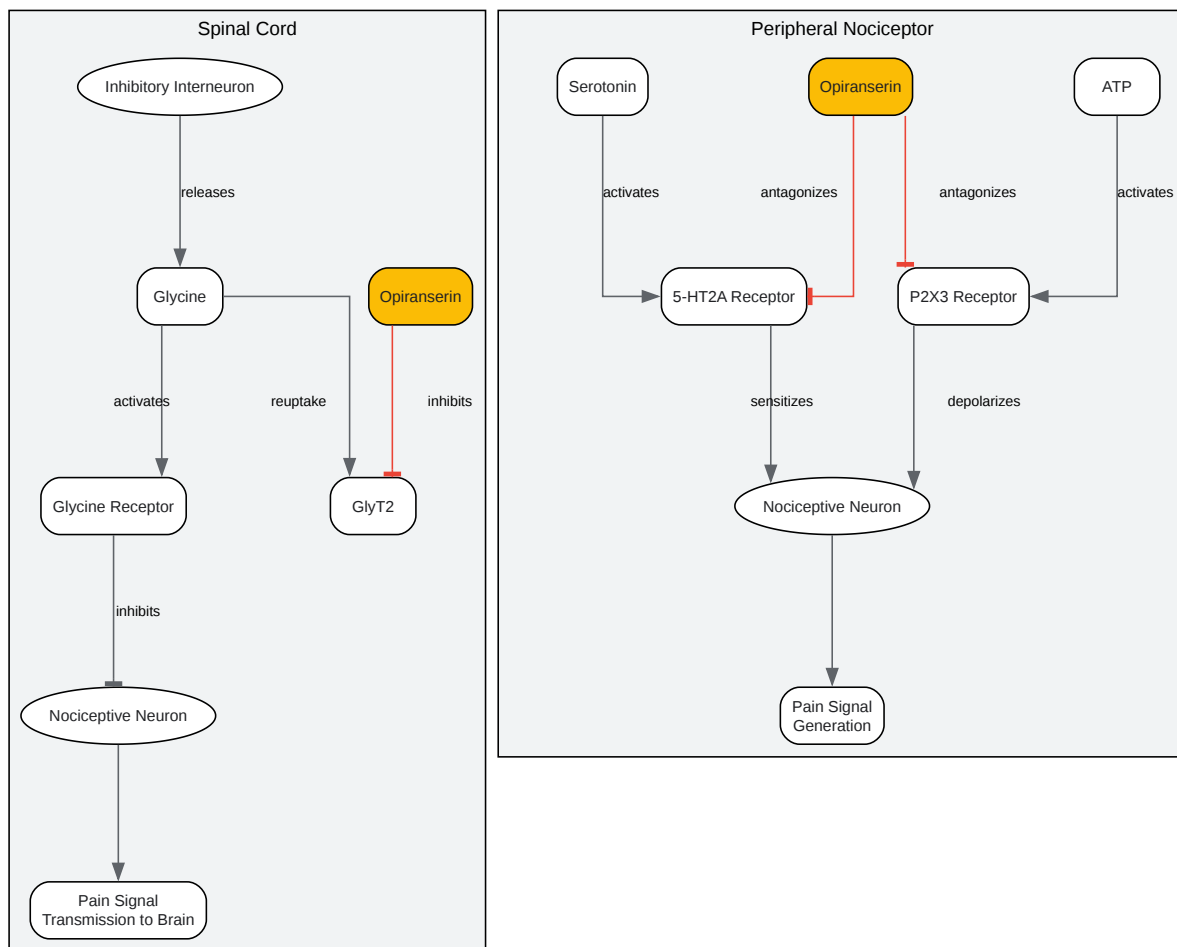
- **Activation of the Carboxylic Acid:** 4-butoxy-3,5-dimethoxybenzoic acid is activated for amide bond formation. This can be accomplished by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as HATU or EDC in the presence of an amine base like triethylamine or DIPEA.
- **Amide Bond Formation:** The activated carboxylic acid derivative is then reacted with (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine in an appropriate solvent (e.g., dichloromethane or DMF) to form the Opiranserin free base.
- **Hydrochloride Salt Formation:** The final step involves dissolving the Opiranserin free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrochloric acid in the same or a miscible solvent to precipitate **Opiranserin hydrochloride**. The resulting solid is then collected by filtration and dried.

Mechanism of Action

Opiranserin is a multi-target analgesic that simultaneously modulates three key proteins involved in pain signaling: Glycine Transporter Type 2 (GlyT2), Serotonin 2A Receptor (5-HT2A), and the P2X3 purinergic receptor.^{[3][4][6]} This polypharmacological profile allows it to exert its analgesic effects through both central and peripheral mechanisms.^[1]

Signaling Pathways

The dual antagonism of GlyT2 and 5-HT2A receptors is central to Opiranserin's mechanism. Inhibition of GlyT2 in the spinal cord enhances inhibitory neurotransmission by increasing the synaptic concentration of glycine.^{[3][6]} Concurrently, blockade of 5-HT2A receptors in both the spinal cord and peripheral sensory neurons attenuates pronociceptive signaling.^{[3][6]} The additional antagonism of P2X3 receptors on nociceptive neurons further dampens pain signal transmission.^{[3][6]}



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Caption: Opiranserin's dual mechanism of action in the spinal cord and periphery.

Preclinical Development

The analgesic efficacy of Opiranserin was evaluated in several well-established animal models of pain.

In Vivo Efficacy Studies

Experimental Protocol: Formalin-Induced Pain Model

- **Acclimation:** Male Sprague-Dawley rats are acclimated to the testing environment.
- **Drug Administration:** **Opiranserin hydrochloride** or a vehicle control is administered subcutaneously (s.c.) or orally (p.o.) at various doses.
- **Formalin Injection:** A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the hind paw.
- **Behavioral Observation:** The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, reflecting acute nociceptive pain) and the late phase (15-60 minutes post-injection, reflecting inflammatory pain).
- **Data Analysis:** The total time spent in pain-related behaviors is compared between the Opiranserin-treated and control groups.

Experimental Protocol: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

- **Surgical Procedure:** Under anesthesia, the L5 and L6 spinal nerves of rats are tightly ligated.
- **Postoperative Recovery:** Animals are allowed to recover from surgery.
- **Assessment of Mechanical Allodynia:** Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined.
- **Drug Administration:** **Opiranserin hydrochloride** or a vehicle control is administered.

- **Post-Dosing Assessment:** Mechanical allodynia is reassessed at various time points after drug administration.
- **Data Analysis:** Changes in the paw withdrawal threshold are compared between the Opiranserin-treated and control groups.

Preclinical Efficacy Data

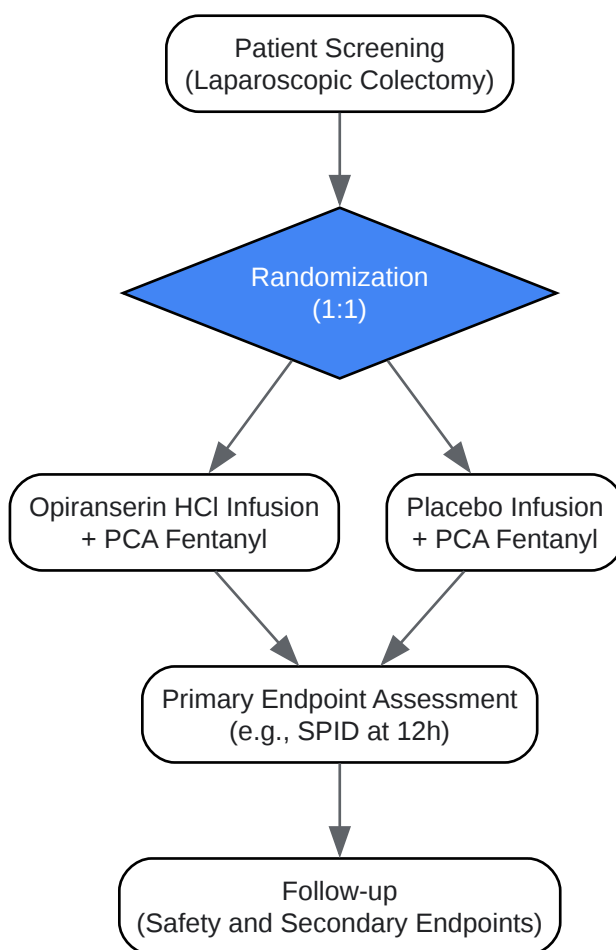
Parameter	Value	Species	Model	Reference
IC50 (GlyT2)	0.86 μ M	-	In vitro	[3][6]
IC50 (5-HT2A)	1.3 μ M	-	In vitro	[3][6]
IC50 (rP2X3)	0.87 μ M	Rat	In vitro	[3][6]
Analgesic Efficacy	Comparable to 3 mg/kg Morphine	Rat	Mechanical Allodynia	[6]
Anti-allodynic Effect	Effective at 80 mg/kg (p.o.)	Rat	SNL Model	[6]

Clinical Development

Opiranserin hydrochloride has undergone a comprehensive clinical development program, including Phase 1, 2, and 3 clinical trials, primarily for the management of postoperative pain.

Clinical Trial Design

A representative Phase 3 clinical trial for postoperative pain following laparoscopic colectomy followed a randomized, double-blind, placebo-controlled, parallel-group design.



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Caption: A simplified workflow of a Phase 3 clinical trial for Opiranserin.

Experimental Protocol: Phase 3 Postoperative Pain Trial (Exemplar)

- Patient Population: Adult patients scheduled for elective laparoscopic colectomy.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Intervention: Patients are randomized to receive either an intravenous infusion of **Opiranserin hydrochloride** or a matching placebo. Both groups have access to patient-controlled analgesia (PCA) with an opioid (e.g., fentanyl) for rescue medication.
- Primary Efficacy Endpoint: The primary outcome is typically the Sum of Pain Intensity Difference (SPID) over a specified period (e.g., 12 or 24 hours) after the start of the infusion.

Pain intensity is assessed using a Numeric Rating Scale (NRS).

- Secondary Efficacy Endpoints: These may include total opioid consumption, time to first rescue medication, and patient global assessment of pain relief.
- Safety Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and electrocardiograms (ECGs).

Clinical Efficacy and Safety Data

Clinical trials have consistently demonstrated that **Opiranserin hydrochloride** provides effective analgesia and reduces the need for opioid rescue medication in patients with moderate-to-severe postoperative pain.

Indication	Phase	Key Findings	Reference
Postoperative Pain	Phase 2	Significantly lower pain intensity scores and reduced opioid consumption compared to placebo.	[7]
Postoperative Pain	Phase 3	Met primary endpoint of significant pain reduction (SPID) and demonstrated a favorable safety profile.	[2]
Fibromyalgia	Phase 2	Under investigation in a topical gel formulation.	[4]
Myofascial Pain	Phase 2	Under investigation in a topical gel formulation.	[4]

Conclusion

Opiranserin hydrochloride is a novel, multi-target, non-opioid analgesic that has demonstrated significant efficacy and a favorable safety profile in the management of postoperative pain. Its unique mechanism of action, targeting GlyT2, 5-HT2A, and P2X3, represents a promising new therapeutic strategy for pain relief. The successful discovery and development of Opiranserin underscore the potential of in vivo-guided, multi-target approaches in identifying innovative medicines for complex diseases. Further research into its utility in other pain states and its topical formulations is ongoing.

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